molecular formula C10H19NO2S B2852633 Tert-butyl 1,4-thiazepane-6-carboxylate CAS No. 2248380-88-1

Tert-butyl 1,4-thiazepane-6-carboxylate

Cat. No. B2852633
CAS RN: 2248380-88-1
M. Wt: 217.33
InChI Key: QMISZBZCPUQDAR-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-thiazepane-6-carboxylate is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains a thiazepane ring and a carboxylate group. Tert-butyl 1,4-thiazepane-6-carboxylate has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and properties.

Mechanism Of Action

The exact mechanism of action of tert-butyl 1,4-thiazepane-6-carboxylate is not fully understood. However, it is believed to work by inhibiting key enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Tert-butyl 1,4-thiazepane-6-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to have antitumor properties, inhibiting the growth of various cancer cell lines. In addition, tert-butyl 1,4-thiazepane-6-carboxylate has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages And Limitations For Lab Experiments

The advantages of using tert-butyl 1,4-thiazepane-6-carboxylate in lab experiments include its unique chemical structure and properties, as well as its potential applications in the field of medicinal chemistry. However, there are also limitations to using this compound in lab experiments, including its toxicity and potential side effects.

Future Directions

There are many potential future directions for research involving tert-butyl 1,4-thiazepane-6-carboxylate. One area of research could be the development of new synthetic methods for producing this compound. Another area of research could be the investigation of its potential applications in the treatment of neurological disorders. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

Tert-butyl 1,4-thiazepane-6-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of tert-butylamine with 1,4-dibromobutane to form a tert-butyl 1,4-butane diamine intermediate. This intermediate is then reacted with thiourea to form the thiazepane ring. The carboxylate group can be introduced using various carboxylation methods.

Scientific Research Applications

Tert-butyl 1,4-thiazepane-6-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antibacterial, antifungal, and antitumor properties. Tert-butyl 1,4-thiazepane-6-carboxylate has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl 1,4-thiazepane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMISZBZCPUQDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,4-thiazepane-6-carboxylate

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